alpha-Methyl-5-nitro-2-furanacrolein semicarbazone
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Overview
Description
Preparation Methods
The synthesis of alpha-Methyl-5-nitro-2-furanacrolein semicarbazone involves several stepsThe reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high yield and purity . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs.
Chemical Reactions Analysis
Alpha-Methyl-5-nitro-2-furanacrolein semicarbazone undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
This compound has a wide range of applications in scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it may be studied for its potential biological activities, such as antimicrobial or anticancer properties. In medicine, it could be explored for its therapeutic potential. Additionally, in the industry, it may be used in the development of new materials or as a precursor for other chemical compounds .
Mechanism of Action
The mechanism of action of alpha-Methyl-5-nitro-2-furanacrolein semicarbazone involves its interaction with specific molecular targets and pathways. The nitro group in the compound can undergo reduction to form reactive intermediates, which can interact with cellular components and exert biological effects. The exact molecular targets and pathways involved may vary depending on the specific application and context .
Comparison with Similar Compounds
Alpha-Methyl-5-nitro-2-furanacrolein semicarbazone can be compared with other similar compounds, such as alpha-Methyl-2-furanacrolein and 5-Nitro-2-furanacrolein. These compounds share some structural similarities but differ in their functional groups and overall properties. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties .
Properties
CAS No. |
3455-70-7 |
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Molecular Formula |
C9H10N4O4 |
Molecular Weight |
238.20 g/mol |
IUPAC Name |
[(E)-[(E)-4-(5-nitrofuran-2-yl)but-3-en-2-ylidene]amino]urea |
InChI |
InChI=1S/C9H10N4O4/c1-6(11-12-9(10)14)2-3-7-4-5-8(17-7)13(15)16/h2-5H,1H3,(H3,10,12,14)/b3-2+,11-6+ |
InChI Key |
CINUUHOYDXCJFA-PDGXAJGZSA-N |
Isomeric SMILES |
C/C(=N\NC(=O)N)/C=C/C1=CC=C(O1)[N+](=O)[O-] |
Canonical SMILES |
CC(=NNC(=O)N)C=CC1=CC=C(O1)[N+](=O)[O-] |
Origin of Product |
United States |
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